molecular formula C12H14BBrF2O2 B1449740 2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1451391-15-3

2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1449740
CAS No.: 1451391-15-3
M. Wt: 318.95 g/mol
InChI Key: XTPXMGSPEANYDN-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H14BBrF2O2 and its molecular weight is 318.95 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure suggests various biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C12_{12}H14_{14}BBrF2_{2}O2_{2}
  • Molecular Weight : 318.95 g/mol
  • CAS Number : 1799485-20-3
  • Purity : Typically >95% in research applications

Biological Activity

The biological activity of this compound has been primarily studied in the context of its interaction with cellular pathways and potential therapeutic applications.

Research indicates that compounds similar to this compound can inhibit key signaling pathways involved in cancer progression. Specifically:

  • Inhibition of ERK Pathway : This compound may inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial in cell proliferation and survival. The ERK pathway is often dysregulated in various cancers .

Anticancer Activity

Studies have demonstrated that derivatives of dioxaborolane compounds exhibit significant anticancer properties:

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) and inhibit cell growth. For instance, compounds targeting the ERK pathway have been noted to reduce viability in melanoma and colorectal cancer cells .

Case Studies

  • Study on Tumor Growth Inhibition :
    • A study involving mice models treated with related dioxaborolane derivatives showed a marked reduction in tumor size compared to control groups. The treatment led to decreased levels of phosphorylated ERK in tumor tissues.
  • Combination Therapy :
    • Research has explored the use of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy and reduced side effects compared to monotherapy .

Data Tables

Property Value
Molecular Weight318.95 g/mol
CAS Number1799485-20-3
Purity>95%
Anticancer ActivityYes
Target PathwayERK
Study Type Findings
In Vitro Cell Line StudyInduced apoptosis in cancer cells
Animal Model StudyReduced tumor size
Combination TherapyEnhanced efficacy with reduced side effects

Properties

IUPAC Name

2-(4-bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)8(14)6-9(7)15/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPXMGSPEANYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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